molecular formula C21H21N3O2S B2477956 N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021229-59-3

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2477956
CAS RN: 1021229-59-3
M. Wt: 379.48
InChI Key: OLEKGACAYRRZLD-UHFFFAOYSA-N
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Description

“N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structure of the synthesized compounds is analyzed based on IR, 1H, 13C NMR and mass spectral data .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives represent a class of heterocyclic ring system that possess various biological activities . For example, a compound with a similar structure, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, potently caused inhibition of tubulin polymerization .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide” would need to be determined experimentally.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been used in the development of analgesic drugs . Analgesics are medicines that are used to relieve pain. They work by blocking pain signals to the brain or interfering with the brain’s interpretation of the signals.

Anti-inflammatory Activity

Thiazole derivatives have shown anti-inflammatory properties . Anti-inflammatory drugs are used to treat inflammation, a condition that can lead to pain, redness, and swelling in the affected area.

Antimicrobial Activity

Thiazole derivatives have been used in the development of antimicrobial drugs . Antimicrobial drugs are used to kill or slow the growth of microbes, including bacteria, viruses, and fungi.

Antifungal Activity

Thiazole derivatives have been used in the development of antifungal drugs . Antifungal drugs are used to treat fungal infections, which can occur in any part of the body.

Antiviral Activity

Thiazole derivatives have been used in the development of antiviral drugs . Antiviral drugs are used to treat viral infections by inhibiting the development of the virus in the body.

Antitumor or Cytotoxic Activity

Thiazole derivatives have been used in the development of antitumor or cytotoxic drugs . These drugs are used to kill cancer cells or inhibit their growth and division.

Neuroprotective Activity

Thiazole derivatives have shown neuroprotective properties . Neuroprotective drugs are used to protect neurons from injury or degeneration, such as in conditions like Alzheimer’s disease, Parkinson’s disease, and stroke.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key structural component of this compound, is known to interact with biological targets in various ways . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole derivatives are known to have diverse pharmacokinetic properties, which can be improved through various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The synthesis and biological activity of thiazole derivatives can be influenced by various factors, including the presence of different substituents on the thiazole ring .

Future Directions

Thiazole derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . Future research could focus on the design and structural modification of 2-aminothiazole to pursue potent anticancer agents .

properties

IUPAC Name

N-[4-[3-(2-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-2-15-8-6-7-11-18(15)23-19(25)13-12-17-14-27-21(22-17)24-20(26)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEKGACAYRRZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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